![molecular formula C21H24N4O5S2 B4017179 5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)

5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]

Descripción general

Descripción

The compound "5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]" is part of a broader class of heterocyclic compounds that have been explored for their synthetic versatility and potential applications in various fields of chemistry and materials science. These compounds, including various pyrimidine derivatives, have been the focus of research due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-component reactions, regiospecific annulation, and cyclocondensation processes with bifunctional heteronucleophiles. These methods allow for efficient and versatile synthesis pathways for creating a variety of heterocyclic compounds with desired functionalities. For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon has demonstrated efficiency in synthesizing pyrimidine, pyridone, and other related heterocycles with aldehyde functionalities through cyclocondensation processes (Mahata et al., 2003).

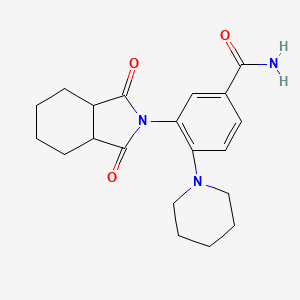

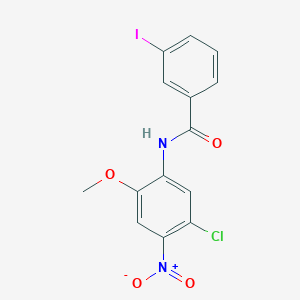

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives reveals intricate arrangements and bonding patterns, contributing to their unique chemical behaviors. Crystallographic analyses often show how molecular packing and the distances between specific atoms or groups within these compounds influence their overall stability and reactivity. For example, the molecular structure of certain pyrimidine derivatives has been elucidated through X-ray crystallographic analysis, highlighting the significance of molecular geometry in determining their properties (George et al., 1998).

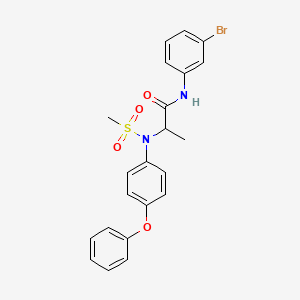

Chemical Reactions and Properties

Pyrimidine derivatives participate in a range of chemical reactions, including nucleophilic ring openings, cycloaromatization, and rearrangements, which are central to their chemical versatility. These reactions enable the transformation of pyrimidine derivatives into various structurally diverse heterocycles with potential applications in material science and organic synthesis. The reactivity of these compounds often hinges on the presence of substituents that can influence electron distribution and steric effects, thereby affecting reaction pathways and outcomes (Amareshwar et al., 2011).

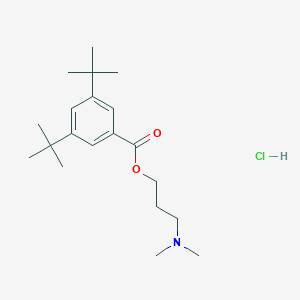

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in material science. For instance, fluorinated polyimides derived from pyrimidine-based monomers exhibit low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for use in electronic and optical applications. These properties are influenced by the molecular structure, including the presence of fluorinated groups and the overall polymer architecture (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are defined by their reactivity towards various chemical agents and conditions. These compounds exhibit a range of behaviors in chemical reactions, including electrophilic and nucleophilic attacks, which are pivotal for their utility in synthetic chemistry. The electronic structure and functional groups present in these compounds dictate their reactivity patterns, enabling their use in constructing complex molecular architectures (Barakat et al., 2015).

Propiedades

IUPAC Name |

4-hydroxy-5-[(4-hydroxy-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-(4-hydroxyphenyl)methyl]-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S2/c1-3-9-31-20-22-16(27)14(17(28)23-20)13(11-5-7-12(26)8-6-11)15-18(29)24-21(25-19(15)30)32-10-4-2/h5-8,13,26H,3-4,9-10H2,1-2H3,(H2,22,23,27,28)(H2,24,25,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFGMTOFBGIABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)O)C3=C(N=C(NC3=O)SCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017113.png)

![6-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017119.png)

![5-(4-methoxyphenyl)-4-({[3-(4-morpholinyl)propyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017132.png)

![17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4017137.png)

![N~2~-(4-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017141.png)

![11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017144.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4017153.png)

![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4017161.png)

![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)

![3-(3,4-dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4017198.png)